1-(Phenylselanyl)butan-2-one
Description
Properties
CAS No. |
109297-37-2 |
|---|---|
Molecular Formula |
C10H12OSe |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
1-phenylselanylbutan-2-one |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI Key |
BBKJMNVOQLWNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenylselanyl Butan 2 One and Structural Analogs
Direct Synthetic Routes to 1-(Phenylselanyl)butan-2-one
A prominent method for the synthesis of α-phenylseleno ketones involves the direct selanylation of a ketone at the α-position. For 1-(Phenylselanyl)butan-2-one (also known as 3-(Phenylselanyl)butan-2-one), a key route is the oxidative C–Se bond formation. vulcanchem.com This reaction utilizes butan-2-one and diphenyl diselenide (PhSeSePh) as the primary reactants. vulcanchem.com The process is conducted in dimethyl sulfoxide (B87167) (DMSO) under oxidative conditions, where an oxidant like potassium persulfate (K₂S₂O₈) is essential for facilitating the reaction. vulcanchem.com
The reaction is typically heated to around 80°C for several hours under an inert atmosphere to achieve completion. vulcanchem.com The proposed mechanism proceeds through a radical pathway initiated by the thermal decomposition of potassium persulfate into sulfate (B86663) radicals (SO₄⁻•). vulcanchem.com These radicals abstract a selenium atom from diphenyl diselenide to generate the critical phenylselanyl radical (PhSe•). This radical then couples with the enol form of butan-2-one to form the new carbon-selenium bond at the α-position, yielding the target product. vulcanchem.com
Table 1: General Procedure for Oxidative C–Se Bond Formation
| Parameter | Details |
|---|---|
| Reactants | Butan-2-one (1 equiv), Diphenyl diselenide (0.5 equiv) |
| Oxidant | Potassium persulfate (K₂S₂O₈) (0.5 equiv) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Conditions | Heating at 80°C for 8–12 hours |
| Atmosphere | Inert (e.g., Argon) |
| Workup | Extraction with ethyl acetate, purification by column chromatography |
Strategies for the Preparation of Related α-Phenylselanyl Ketoximes
α-Phenylselanyl ketoximes are derivatives of α-phenylselanyl ketones that can be synthesized for further functionalization. The standard method for preparing oximes involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in a solvent such as dry pyridine. uobaghdad.edu.iq This general approach can be applied to α-phenylselanyl ketones to produce the corresponding ketoximes. For instance, (Z)-1-Phenyl-2-(phenylselanyl) ketoxime has been noted for its biological activities. researchgate.net
Modern synthetic strategies have also been developed for related compounds like α-sulfonyl ketoximes. A novel, three-component method allows for the synthesis of α-sulfonyl ketoximes directly from alkenes, sodium sulfinate, and sodium nitrite (B80452) (NaNO₂) in water. rsc.org This intermolecular reaction forms both a C–N and a C–S bond in a single step under mild conditions, representing a rapid and efficient route to this class of compounds. rsc.org While not a direct conversion from a pre-existing ketone, it showcases an advanced strategy for creating functionally similar oxime structures.
Table 2: Synthetic Approaches to Ketoxime Derivatives
| Product Type | Starting Materials | Key Reagents | Conditions |
|---|---|---|---|
| α-Phenylselanyl Ketoxime | α-Phenylselanyl Ketone | NH₂OH·HCl | Dry Pyridine |
| α-Sulfonyl Ketoxime | Alkene, Sodium Sulfinate | NaNO₂ | Water, Mild Conditions |
Integration of Phenylselanyl Moieties via Ring-Opening Reactions of Heterocycles
An alternative strategy for creating molecules with a phenylselanyl group adjacent to a hydroxyl group (β-hydroxy selenides), which are structurally related to the reduction product of 1-(Phenylselanyl)butan-2-one, involves the ring-opening of strained heterocycles like epoxides. mdpi.comnih.govmdpi.com This approach is a powerful tool for introducing selenium-based functional groups with high stereo- and regioselectivity. mdpi.com
The nucleophilic ring-opening of epoxides using silyl (B83357) selenides, such as (phenylseleno)trimethylsilane (PhSeTMS), is a convenient method to access β-hydroxy selenides. nih.govmdpi.com The reaction can be catalyzed by various agents to promote the formation of either β-hydroxy selenides or their silylated ether counterparts, β-siloxyalkyl phenyl selenides. nih.gov For example, Detty described the use of potassium fluoride/18-crown-6 to generate β-hydroxy selenides, while Sonoda and Murai reported the use of zinc iodide (ZnI₂) as a catalyst to yield the silylated products. nih.gov Furthermore, enantioselective desymmetrization of meso-epoxides has been achieved using salen-chromium complexes as catalysts, providing optically active β-hydroxy selenides. nih.govresearchgate.net
Ionic liquids (ILs) have emerged as effective media and, in some cases, catalysts for the ring-opening of epoxides with silyl selenides. mdpi.comresearchgate.net This method provides an alternative route to β-functionalized selenides under mild conditions. mdpi.com The reactivity is enhanced because silyl selenides are more reactive than their sulfur analogs. researchgate.net Reactions of epoxides with (phenylseleno)trimethylsilane in select ionic liquids can proceed efficiently to form β-hydroxy- or β-silyloxy-phenylselenides, often without the need for an additional catalyst. mdpi.comresearchgate.net ILs with nucleophilic anions can themselves induce the nucleophilic attack, making them suitable reaction media to promote the ring-opening of heterocycles under mild conditions. mdpi.com
Table 3: Ring-Opening of Epoxides with Phenylselanylating Agents
| Phenylselanylating Agent | Catalyst / Medium | Product Type | Reference |
|---|---|---|---|
| PhSeTMS | KF / 18-crown-6 | β-Hydroxy Selenide (B1212193) | nih.gov |
| PhSeTMS | ZnI₂ | β-Siloxyalkyl Phenyl Selenide | nih.gov |
| PhSeTMS | Salen(Cr) Complexes | Optically Active β-Hydroxy Selenide | nih.govresearchgate.net |
Synthesis of Phenylselanyl-Substituted Azoles (e.g., 1,2,3-Triazoles)
Phenylselanyl-substituted 1,2,3-triazoles are an important class of selenium-containing heterocycles. d-nb.infonih.gov These compounds can be synthesized through various cycloaddition strategies. beilstein-journals.orgchim.it The 1,2,3-triazole core is valued for its role as a stable linker in creating complex molecular architectures. mdpi.com
A highly efficient method for synthesizing selenium-functionalized 1,2,3-triazoles is the organocatalytic enamine–azide (B81097) [3+2] cycloaddition. d-nb.infobeilstein-journals.org This reaction typically occurs between an activated ketone, such as a 1,3-diketone, and an aryl azidophenyl selenide. nih.govbeilstein-journals.org The process is catalyzed by a small amount of an organocatalyst, like diethylamine (B46881) (Et₂NH), which reacts with the ketone to form a nucleophilic enamine intermediate. beilstein-journals.orgbeilstein-journals.org This enamine then undergoes a [3+2] cycloaddition with the azide to form the 1,2,3-triazole ring. d-nb.info
This methodology has been found to be amenable to a wide range of substituted 1,3-diketones and aryl azidophenyl selenides. nih.govbeilstein-journals.org A significant advancement in this area is the use of ultrasound irradiation to promote the reaction. beilstein-journals.orgresearchgate.net Sonochemistry has been shown to dramatically reduce reaction times to mere minutes at room temperature while providing good to excellent yields of the desired ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. d-nb.infobeilstein-journals.org
Table 4: Ultrasound-Promoted Organocatalytic Synthesis of Selanyl-Triazoles
| Ketone Substrate (0.3 mmol) | Azide Substrate (0.3 mmol) | Catalyst (1 mol%) | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-Pentanedione | 2-Azidophenyl phenyl selenide | Et₂NH | DMSO, Ultrasound (40% amp) | 5 min | 92% | beilstein-journals.org |
| 3,5-Heptanedione | 2-Azidophenyl phenyl selenide | Et₂NH | DMSO, Ultrasound (40% amp) | 5 min | 91% | beilstein-journals.org |
| 1-Phenyl-1,3-butanedione | 2-Azidophenyl phenyl selenide | Et₂NH | DMSO, Ultrasound (40% amp) | 5 min | 85% | beilstein-journals.org |
Ultrasound-Promoted Synthetic Protocols
The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. beilstein-journals.orgnih.gov This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance mass transfer and reactant reactivity, often leading to shorter reaction times and cleaner product formation compared to conventional heating. beilstein-journals.orgmdpi.com The use of ultrasound is considered an environmentally sound energy source that can reduce the formation of side products. beilstein-journals.orgnih.gov
While specific ultrasound-promoted synthesis of 1-(phenylselanyl)butan-2-one is not extensively documented, the methodology has been successfully applied to structurally related ketones and other organoselenium compounds. For instance, a green methodology for synthesizing 2-organoselanyl-naphthalenes from alkynols and diaryl diselenides has been developed using ultrasonic irradiation in water. researchgate.net Similarly, ultrasound has been employed in the organocatalytic enamine–azide [3+2] cycloaddition to produce ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones in excellent yields within minutes. beilstein-journals.orgnih.gov Another efficient protocol involves the one-pot synthesis of 2-amino-1,3-selenazoles from N-urethane protected amino acid-derived bromomethyl ketones and selenourea (B1239437) under ultrasonic conditions. researchgate.netarkat-usa.org These examples demonstrate the potential of sonochemistry for the rapid and efficient synthesis of complex selenium-containing molecules, including seleno-ketones.
Table 1: Examples of Ultrasound-Promoted Synthesis of Organoselenium Compounds
| Reactants | Catalyst/Conditions | Product Type | Yield | Reaction Time | Source |
|---|---|---|---|---|---|
| Aryl azidophenyl selenides, 1,3-Diketones | Et₂NH (1 mol%), DMSO, 40% amplitude | ((Arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones | Good to Excellent | 5 min | beilstein-journals.org |
| Alkynols, Diaryl diselenides | Oxone®, Water | 2-Organoselanyl-naphthalenes | 56-94% | 0.25-2.3 h | researchgate.net |
| Bromomethyl ketones, Selenourea | Ultrasound (35 kHz) | 2-Amino-1,3-selenazoles | Good | ~1.5 h | arkat-usa.org |
Diastereoselective Synthesis of Complex Architectures Incorporating Phenylselenenyl Groups
The introduction of a phenylselenenyl group into a molecule can be achieved with a high degree of stereocontrol, enabling the diastereoselective synthesis of complex structures. Electrophilic selenenylation of alkenes is a well-established method for the vicinal difunctionalization of double bonds. researchgate.net This process typically proceeds through a cyclic seleniranium ion intermediate, which is then opened by a nucleophile in a stereospecific anti-addition. chim.it This strategy has been effectively used in hydroxy-selenenylation and azido-selenenylation reactions to create molecules with multiple, well-defined stereocenters.
Hydroxy-selenenylation involves the addition of a hydroxyl group and a selenyl group across a double bond. A method has been reported for the diastereoselective synthesis of 2-phenylselenenyl-1,3-anti-diols from trans-allylic alcohols. mdpi.com In this reaction, phenylselenyl chloride (PhSeCl) is used as the electrophilic selenium source. The reaction is typically carried out in a mixture of acetonitrile (B52724) and water, with the water acting as the nucleophile. mdpi.com The stereochemical outcome is controlled by the formation of a seleniranium ion intermediate; the subsequent nucleophilic attack by water occurs from the face opposite to the selenium bridge, resulting in an anti-diol product with high diastereoselectivity. mdpi.com Yields for these reactions are moderate to good, with diastereomeric ratios reaching up to 95:5. mdpi.com
Table 2: Diastereoselective Hydroxy-selenenylation of trans-Allylic Alcohols
| Substrate (Allylic Alcohol) | Reagents | Product | Diastereomeric Ratio (anti:syn) | Yield | Source |
|---|---|---|---|---|---|
| (E)-1-Phenylbut-2-en-1-ol | PhSeCl, H₂O/CH₃CN | (±)-(1RS, 2SR, 3RS)-1-Phenyl-2-phenylselenenyl-butan-1,3-diol | 95:5 | 70% | mdpi.com |
| (E)-Oct-3-en-2-ol | PhSeCl, H₂O/CH₃CN | (±)-(3SR, 4SR, 5RS)-4-Phenylselenenyl-octan-3,5-diol | 90:10 | 65% | mdpi.com |
Azido-selenenylation is a powerful transformation that introduces both an azide and a selenyl group across a double bond, providing a precursor for nitrogen-containing heterocycles. chim.itmdpi.com The reaction of alkenes with an electrophilic selenium source in the presence of an azide source leads to β-phenylseleno azides through a stereospecific trans-addition. capes.gov.br A diastereoselective azido-selenenylation of trans-allylic alcohols has been developed using phenylselenyl chloride, sodium azide (NaN₃), and silver triflate (AgOTf) in dimethyl sulfoxide (DMSO). mdpi.com This reaction yields 2-phenylselenenyl-1,3-anti-azidoalcohols. mdpi.com The use of chiral, non-racemic selenium reagents can achieve high levels of facial selectivity in the azidoselenenylation of olefins. mdpi.comrsc.org The resulting β-azido phenylselenides are valuable intermediates that can be converted into other nitrogen-containing compounds like triazoles or oxazolines. chim.it
Table 3: Diastereoselective Azido-selenenylation of trans-Allylic Alcohols
| Substrate (Allylic Alcohol) | Reagents | Product | Diastereomeric Ratio (anti:syn) | Yield | Source |
|---|---|---|---|---|---|
| (E)-1-Phenylbut-2-en-1-ol | PhSeCl, NaN₃, AgOTf, DMSO | (±)-(1RS, 2SR, 3RS)-3-Azido-1-phenyl-2-phenylselenenyl-butan-1-ol | 95:5 | 60% | mdpi.com |
| (E)-Oct-3-en-2-ol | PhSeCl, NaN₃, AgOTf, DMSO | (±)-(2RS, 3SR, 4SR)-3-Azido-4-phenylselenenyl-octan-2-ol | 85:15 | 55% | mdpi.com |
Catalytic Protocols in Organoselenium Compound Synthesis
The development of catalytic methods for synthesizing organoselenium compounds is a significant advancement, offering more sustainable and efficient alternatives to stoichiometric reactions. thieme-connect.commdpi.com Catalysis, employing either transition metals or small organic molecules (organocatalysis), facilitates the formation of C-Se bonds under mild conditions and often with high selectivity. thieme-connect.deingentaconnect.com These catalytic systems have expanded the scope and applicability of organoselenium chemistry in modern organic synthesis. ingentaconnect.com
Transition metals, particularly copper, palladium, and iron, are widely used to catalyze the formation of organoselenium compounds. mdpi.comingentaconnect.com These metals can activate substrates like organic diselenides, facilitating their reaction with various coupling partners. mdpi.com Copper-catalyzed reactions are common, with systems like copper(I) iodide (CuI) being used to promote the synthesis of bis-selanyl alkenes from the reaction of alkynyl carboxylic acids and diaryl diselenides. mdpi.com Iron salts have also been employed to promote reactions between diaryl diselenides and acetylenic compounds. mdpi.com Furthermore, organoselenium compounds themselves have been used as ligands in transition metal catalytic systems for various chemical transformations, highlighting their versatility. rsc.orgencyclopedia.pub
Table 4: Examples of Transition Metal-Catalyzed Synthesis of Organoselenium Compounds
| Catalyst System | Reactants | Product Type | Yield | Source |
|---|---|---|---|---|
| CuI / Cs₂CO₃ | Alkynyl carboxylic acids, Diaryl diselenides | Bis-selanyl alkenes | 65-86% | mdpi.com |
| CuI / Cs₂CO₃ / NMP | Alkynyl carboxylic acids, Diaryl diselenides | Tris-selanyl alkenes | 72-86% | mdpi.com |
| CuBr | Elemental Se, Phenylacetylene, Indole | 3-((Arylethynyl)selanyl)-1H-indoles | up to 83% | mdpi.com |
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including organoselenium compounds. thieme-connect.dethieme-connect.com This approach uses small, chiral organic molecules to catalyze reactions enantioselectively under mild conditions. thieme-connect.com For the synthesis of α-seleno carbonyl compounds, organocatalysts such as silyl ethers of chiral diarylprolinols have been successfully used for the α-selenenylation of aldehydes with N-(phenylseleno)phthalimide as the selenium source. thieme-connect.de Another important class of organocatalysts includes thiourea (B124793) or squaramide derivatives of cinchona alkaloids, which have been used for the asymmetric Michael addition of α-selenocarbonyl compounds to nitroalkenes. mdpi.com These methods provide access to optically active organoselenium compounds, which are valuable intermediates in asymmetric synthesis. thieme-connect.commdpi.com
Table 5: Examples of Organocatalytic Synthesis of Chiral Organoselenium Compounds
| Catalyst | Reaction Type | Reactants | Product Type | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Diarylprolinol silyl ether / 4-Nitrobenzoic acid | α-Selenenylation of aldehydes | Aldehydes, N-(Phenylseleno)phthalimide | α-Seleno aldehydes | High | thieme-connect.de |
| Thiourea or Squaramide Cinchona derivatives | Michael Addition | α-Selenocarbonyls, Nitroalkenes | α-Alkyl α-selenocarbonyls | up to >99% | mdpi.com |
| Thioureidic catalyst | Conjugate Addition | 2-Aryl-2-cyanoacetates, Vinyl phenyl selenone | Products with all-carbon quaternary stereocenters | High | mdpi.com |
Reactivity Profiles and Transformational Capabilities of 1 Phenylselanyl Butan 2 One
Reactivity at the Carbon-Selenium Bond
The carbon-selenium (C-Se) bond is a key feature of 1-(Phenylselanyl)butan-2-one, and its reactivity is central to the compound's synthetic applications. The C-Se bond is weaker than the analogous carbon-sulfur (C-S) bond, making it more susceptible to cleavage under various conditions. wikipedia.org
Cleavage Reactions of the Carbon-Selenium Bond
The C-Se bond in α-seleno ketones can be cleaved through several methods, including reductive and oxidative processes. For instance, reduction with reagents like sodium borohydride (B1222165) can lead to the cleavage of the C-Se bond. vulcanchem.com Another significant pathway for C-Se bond cleavage is through radical reactions. The Se-Se bond in precursors like diphenyl diselenide can undergo homolytic cleavage, and the resulting selenium radical can participate in further reactions. nih.gov Recent research has also highlighted photocatalytic methods for C-C bond thio(seleno)esterification, which involves the cleavage of the C(CO)-C(α) bond of related 1,2-diketones and the Se-Se bond of diselenides. rsc.org
Functional Group Interconversions Involving Selenium
The selenium atom in 1-(Phenylselanyl)butan-2-one can undergo various transformations, leading to a range of functional group interconversions. nih.gov Oxidation of the selenium center is a common reaction, often achieved with oxidizing agents like hydrogen peroxide, to form selenoxides. wikipedia.orgvulcanchem.com These selenoxides are often unstable and can undergo syn-elimination to introduce a double bond, a reaction known as selenoxide elimination. wikipedia.org This process is a valuable method for the synthesis of α,β-unsaturated carbonyl compounds. researchgate.net
Conversely, the selenium moiety can be involved in reductive processes. The versatility of selenium compounds allows for both oxidative and reductive transformations of a wide array of functional groups, with the potential for in-situ generation of the active selenium species for catalytic processes. nih.gov
Transformations Involving the α-Carbonyl Position
The α-carbonyl position of 1-(Phenylselanyl)butan-2-one is activated by the adjacent carbonyl group, making it susceptible to various transformations. libretexts.org The presence of the phenylselanyl group further influences the reactivity at this position.
One of the key reactions at the α-carbon is enolate formation. In the presence of a suitable base, the α-proton can be abstracted to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the α-position. The acidity of the α-hydrogen is enhanced by the electron-withdrawing nature of the carbonyl group. ncert.nic.in
Furthermore, the α-carbon of ketones can undergo direct α-arylation through oxidative C-C bond activation, a process that can lead to the formation of all-carbon quaternary centers. d-nb.info
Rearrangement Reactions of 1-(Phenylselanyl)butan-2-one Derivatives (e.g., Beckmann Rearrangement Limitations)
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.de One of the most well-known is the Beckmann rearrangement, which converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.com
While the Beckmann rearrangement is a powerful tool, its application to derivatives of α-seleno ketones like 1-(Phenylselanyl)butan-2-one may have limitations. The classical Beckmann rearrangement of α-hydroxyimino ketones can behave differently from standard oximes, with the reaction outcome depending on the stereochemistry of the oxime. thieme-connect.de For instance, anti-isomers can lead to carboxylic acids and nitriles, while syn-isomers can produce carboxylic acids and isocyanides. thieme-connect.de
A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway is favored when the group α to the oxime can stabilize a carbocation. wikipedia.org The presence of the selenium atom and the potential for its interaction with reaction intermediates could influence the course of such rearrangements.
Participation in Cycloaddition and Related Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. numberanalytics.comlibretexts.org These reactions involve the combination of two or more molecules to form a new ring. numberanalytics.com
While direct participation of 1-(Phenylselanyl)butan-2-one in common cycloadditions like the Diels-Alder reaction might not be extensively documented, related organoselenium compounds are known to participate in various cycloaddition processes. For example, ultrasound-promoted organocatalytic enamine–azide (B81097) [3+2] cycloadditions have been used to synthesize ((arylselanyl)phenyl-1H-1,2,3-triazol-4-yl)ketones. beilstein-journals.org This suggests that with appropriate functionalization, derivatives of 1-(Phenylselanyl)butan-2-one could be employed in such reactions.
Furthermore, Rh(I)-catalyzed intramolecular [3+2] cycloaddition reactions of vinylcyclopropanes tethered to an ene or yne moiety have been developed for the synthesis of cyclopentane- and cyclopentene-embedded bicyclic structures. pku.edu.cn This highlights the potential for complex ring system formation using appropriately designed organoselenium precursors.
Dual Reactivity: Electrophilic and Nucleophilic Roles of Organoselenium Reagents
Organoselenium reagents, including α-seleno ketones like 1-(Phenylselanyl)butan-2-one, can exhibit dual reactivity, acting as both electrophiles and nucleophiles depending on the reaction conditions and the nature of the reaction partner. wikipedia.orgallen.in
Electrophilic Role: The selenium atom in 1-(Phenylselanyl)butan-2-one can act as an electrophilic center. For example, selanyl (B1231334) halides (R-Se-X) are sources of "RSe+". wikipedia.org In reactions with Lewis acids, diorganoyl diselenides can generate highly reactive cationic selenium species that can react with nucleophiles. basicmedicalkey.com The carbon atom of the carbonyl group in aldehydes and ketones is also an electrophilic center, susceptible to attack by nucleophiles. libretexts.org
Nucleophilic Role: Conversely, selenium compounds are generally more nucleophilic than their sulfur counterparts. wikipedia.org Selenols (R-SeH) and their conjugate bases are potent nucleophiles. wikipedia.org Enolates derived from α-seleno ketones can also act as nucleophiles, reacting with a variety of electrophiles at the α-carbon. libretexts.org
This dual reactivity is a hallmark of organoselenium chemistry and contributes to the wide range of transformations that can be achieved with compounds like 1-(Phenylselanyl)butan-2-one.
Data Tables
Table 1: Reactivity of 1-(Phenylselanyl)butan-2-one
| Reaction Type | Reagent/Condition | Product Type | Reference |
| C-Se Bond Cleavage | Sodium borohydride | Butan-2-one and diphenyl diselenide | vulcanchem.com |
| Oxidation | Hydrogen peroxide | Selenoxide derivative | vulcanchem.com |
| α-Selenylation of Ketones | Diphenyl diselenide, K₂S₂O₈ | α-Phenylseleno carbonyl compounds | researchgate.net |
| Aldol (B89426) Reaction | Base or acid catalyst | β-Hydroxy ketone | libretexts.org |
| Nucleus | Chemical Shift (δ) | Multiplicity/Coupling Constant | Reference |
| ¹H NMR (CDCl₃) | 7.60–7.45 | m | mdpi.com |
| 7.30–7.20 | m | mdpi.com | |
| 3.02 | t, J = 6.7 Hz | mdpi.com | |
| 2.80 | t, J = 6.7 Hz | mdpi.com | |
| 2.18 | s | mdpi.com | |
| ¹³C NMR (CDCl₃) | 207.1 | mdpi.com | |
| 132.7 | mdpi.com | ||
| 129.6 | mdpi.com | ||
| 129.1 | mdpi.com | ||
| 127.0 | mdpi.com | ||
| 44.0 | mdpi.com | ||
| 29.9 | mdpi.com | ||
| 20.4 | mdpi.com |
Advanced Mechanistic Elucidations of Reactions Involving 1 Phenylselanyl Butan 2 One
Mechanistic Pathways in the Formation of 1-(Phenylselanyl)butan-2-one
The synthesis of 1-(phenylselanyl)butan-2-one, a classic α-seleno ketone, is most commonly achieved through the α-selenenylation of butan-2-one. This transformation proceeds via a well-established two-step mechanistic pathway involving the formation of a ketone enolate followed by its reaction with an electrophilic selenium reagent .
The mechanism is initiated by the deprotonation of butan-2-one at the α-carbon. Due to the presence of two α-carbons (C1 and C3), regioselectivity is a key consideration. The use of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) selectively generates the less substituted, kinetic enolate. This deprotonation occurs at the methyl group (C1) rather than the methylene (B1212753) group (C3), minimizing steric hindrance and leading to the desired regioisomer.
Investigating the Reaction Mechanisms of Related Organoselenium Transformations
The mechanistic principles observed in the synthesis of 1-(phenylselanyl)butan-2-one are foundational to a broader class of organoselenium reactions. While the formation of α-seleno ketones involves enolate intermediates, the selenenylation of alkenes proceeds through a different pathway. The reaction of an alkene with an electrophilic selenium reagent like phenylselenyl bromide initiates an electrophilic addition mechanism. The selenium atom is attacked by the π-bond of the alkene, forming a cyclic seleniranium ion intermediate . This three-membered ring is analogous to the bromonium or mercurinium ions seen in other electrophilic additions. A nucleophile, which can be the counter-ion (e.g., Br⁻) or another species present in the reaction mixture (e.g., H₂O, ROH), then attacks one of the carbons of the seleniranium ion in an anti-fashion, opening the ring to afford a β-functionalized organoselenium compound. This anti-stereospecificity is a hallmark of this mechanism and contrasts with the α-substitution seen with carbonyl compounds .
Role of Selenium in Catalytic Cycles and Reaction Intermediates
The selenium atom in compounds like 1-(phenylselanyl)butan-2-one is not merely a spectator; it is the linchpin of their reactivity. Its ability to exist in multiple oxidation states and participate in concerted pericyclic reactions is central to its utility in synthesis.
One of the most significant transformations of α-seleno ketones is the selenoxide elimination, a powerful method for introducing α,β-unsaturation into carbonyl systems. This reaction converts 1-(phenylselanyl)butan-2-one into but-3-en-2-one (B6265698) (methyl vinyl ketone). The mechanism involves two distinct steps:
Oxidation: The selenium atom of 1-(phenylselanyl)butan-2-one is first oxidized from its divalent state (selenide) to a tetravalent state (selenoxide). This is typically achieved using common oxidants such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at or below room temperature . The oxidation makes the selenium atom more electron-withdrawing and creates a reactive center.
Syn-Elimination: The resulting selenoxide intermediate is generally unstable and, upon gentle warming, undergoes a spontaneous, intramolecular elimination reaction. This step proceeds through a five-membered cyclic transition state. The selenoxide oxygen atom acts as an internal base, abstracting a proton from the carbon adjacent to the C-Se bond. This occurs in a concerted fashion, where the C-H bond breaks, a C=C π-bond forms, and the C-Se bond cleaves simultaneously. The stereochemical requirement for this pericyclic process is syn-coplanarity of the H-C-C-Se dihedral angle. The products are the α,β-unsaturated ketone (but-3-en-2-one) and benzeneselenenic acid (PhSeOH) .
This elimination is highly efficient and occurs under mild conditions, making it a preferred method for dehydrogenation.
As discussed, selenenylation is the core process for creating the C-Se bond. The electrophilic nature of the selenium atom in reagents like PhSeCl is key. This electrophilicity can be harnessed in intramolecular reactions to form rings, a process known as selenocyclization. In a typical selenocyclization, a molecule containing both an alkene and an internal nucleophile (e.g., a hydroxyl or carboxyl group) is treated with an electrophilic selenium source. The selenium reagent adds to the alkene to form the cyclic seleniranium ion. The tethered internal nucleophile then attacks one of the carbons of the seleniranium ion, leading to the formation of a heterocyclic ring containing a phenylselanyl group. This strategy is a powerful tool for the stereocontrolled synthesis of cyclic ethers and lactones . While 1-(phenylselanyl)butan-2-one is a product of selenenylation, the underlying principles of electrophilic selenium are shared with these more complex cyclization reactions.
The selenium atom also facilitates powerful rearrangements, most notably the [2,3]-sigmatropic rearrangement of allylic selenoxides. This reaction is not undergone by 1-(phenylselanyl)butan-2-one itself but is a cornerstone of organoselenium mechanistic chemistry. In this process, an allylic selenide (B1212193) is oxidized to the corresponding allylic selenoxide. This intermediate rapidly rearranges through a five-membered cyclic transition state, where the selenium-bound oxygen atom forms a new bond with the terminal carbon of the allyl system, while the original C-Se bond cleaves. This produces a selenenate ester, which is typically unstable and readily hydrolyzed upon aqueous workup to yield an allylic alcohol. The net result is the transposition of the selenium and oxygen atoms, leading to a rearranged allylic alcohol product. This concerted, stereospecific rearrangement provides a highly valuable method for synthesizing complex allylic alcohols from simpler precursors .
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The efficiency and outcome of reactions involving 1-(phenylselanyl)butan-2-one are highly dependent on the reaction conditions, particularly the choice of solvent and catalysts (or stoichiometric reagents like bases).
The formation of 1-(phenylselanyl)butan-2-one via enolate selenenylation is sensitive to the base used for deprotonation. Strong, non-nucleophilic bases are required to generate the enolate cleanly and irreversibly, preventing side reactions. The data below illustrates how the choice of base impacts the reaction's success .
Table 1: Influence of Base on the Synthesis of 1-(Phenylselanyl)butan-2-one from Butan-2-one
| Base | pKa (Conjugate Acid) | Solvent | Yield (%) | Comment |
|---|---|---|---|---|
| LDA | ~36 | THF | 92 | High yield; forms kinetic enolate cleanly. |
| NaH | ~35 | THF/DMF | 75 | Slower reaction; risk of side reactions. |
| Et₃N | ~11 | CH₂Cl₂ | <5 | Insufficiently basic to deprotonate ketone effectively. |
Table 2: Solvent Effects on the Selenoxide Elimination of 1-(Phenylselanyl)butan-2-one | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield of But-3-en-2-one (%) | | :--- | :--- | :--- | :--- | | Dichloromethane (CH₂Cl₂) | 9.1 | 2 | 95 | Excellent solubility and clean reaction. | | Tetrahydrofuran (THF) | 7.6 | 2.5 | 91 | Good alternative, slightly slower. | | Acetonitrile (B52724) (CH₃CN) | 37.5 | 1.5 | 88 | Faster oxidation but potential for minor byproducts. | | Hexane | 1.9 | 12 | 45 | Poor solubility of reactants and intermediates. |
Strategic Applications in Synthetic Organic Chemistry
1-(Phenylselanyl)butan-2-one as a Key Synthon in Complex Molecule Synthesis
In the intricate field of organic synthesis, the ability to construct complex molecules from simpler, readily available starting materials is of paramount importance. ajrconline.orgnumberanalytics.comresearchgate.net This process, often guided by the principles of retrosynthetic analysis, relies on the identification of key synthons—idealized fragments that can be readily converted into the target molecule. ajrconline.orgresearchgate.net 1-(Phenylselanyl)butan-2-one serves as a valuable synthon, providing a four-carbon backbone functionalized with both a ketone and a phenylselanyl group. This unique combination of functional groups allows for a wide range of subsequent chemical manipulations, making it a powerful tool for the assembly of more complex structures.
The presence of the ketone functionality allows for traditional carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, and reductions, while the phenylselanyl moiety introduces a site for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the selenium atom can be easily oxidized to a selenoxide, which can then undergo syn-elimination to introduce a double bond, a key transformation in the synthesis of α,β-unsaturated ketones. This versatility makes 1-(Phenylselanyl)butan-2-one a strategic component in the synthesis of a variety of complex natural products and other biologically active molecules. lkouniv.ac.in
Utilization in Stereoselective and Asymmetric Catalysis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of highly stereoselective and asymmetric catalytic methods. google.commdpi.com Asymmetric catalysis, the process of converting a prochiral substrate into a chiral product with a preference for one enantiomer, is a powerful strategy for achieving this goal. uwindsor.ca Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly attractive approach due to its mild reaction conditions, low cost, and environmental benignity. google.com
1-(Phenylselanyl)butan-2-one and its derivatives have found application in the realm of asymmetric catalysis. uea.ac.uk The chiral center that can be created at the carbon atom bearing the selenium group allows for the development of chiral organocatalysts. vulcanchem.com These catalysts can then be employed in a variety of stereoselective transformations, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer over the other. msu.edu The development of such catalysts is an active area of research, with the goal of creating highly efficient and selective systems for the synthesis of enantiomerically enriched molecules.
Enabling Diverse Organic Transformations
The unique reactivity of the carbon-selenium bond in 1-(Phenylselanyl)butan-2-one makes it a valuable substrate for a variety of organic transformations. The polarizability and moderate bond strength of the C-Se bond allow for both radical and ionic reaction pathways, expanding the synthetic utility of this compound.
Oxyselenenylations
Oxyselenenylation reactions involve the addition of a selenium species and an oxygen-containing nucleophile across a double or triple bond. While direct examples involving 1-(Phenylselanyl)butan-2-one are not extensively documented in this specific context, the general reactivity of α-seleno ketones suggests their potential as precursors or intermediates in related transformations. The selenium atom in these compounds can be activated to an electrophilic species, which can then react with an alkene or alkyne. The subsequent trapping of the resulting intermediate with an oxygen nucleophile would lead to the formation of an oxyselenenylated product.
Selenocyclizations
Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments, often with the aid of a metal catalyst. wikipedia.org These reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov 1-(Phenylselanyl)butan-2-one can participate in cross-coupling reactions, serving as a precursor to a variety of other functionalized ketones. vulcanchem.com
For example, in a Suzuki-Miyaura coupling reaction, the phenylselanyl group can be replaced with an aryl or vinyl group by reacting the compound with a boronic acid in the presence of a palladium catalyst. vulcanchem.combeilstein-journals.org This transformation allows for the introduction of diverse substituents at the α-position of the ketone, providing access to a wide range of valuable building blocks for further synthetic endeavors.
Development of Novel Organocatalytic Systems
The field of organocatalysis has witnessed significant growth in recent years, with the development of new and more efficient catalysts being a major focus. mdpi.com Organocatalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and often milder reaction conditions. google.com
Derivatives of 1-(Phenylselanyl)butan-2-one have been investigated as potential organocatalysts for various chemical transformations. researchgate.net The presence of the selenium atom can influence the electronic and steric properties of the molecule, allowing for the fine-tuning of its catalytic activity. For instance, chiral selenium-containing compounds can be designed to act as asymmetric organocatalysts, promoting the formation of one enantiomer of a product over the other. researchgate.netnih.gov The development of such novel organocatalytic systems based on the 1-(phenylselanyl)butan-2-one scaffold holds promise for the advancement of sustainable and efficient synthetic methodologies.
Computational and Theoretical Chemistry Insights into 1 Phenylselanyl Butan 2 One
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules. ntnu.noresearchgate.net For 1-(Phenylselanyl)butan-2-one, these calculations predict its most stable geometric conformation by minimizing the total energy. faccts.de This process yields crucial data on bond lengths, bond angles, and dihedral angles.
Computational studies on analogous α-arylseleno ketones reveal key structural features. mdpi.com The C-Se bond length is typically around 1.98 pm, and the C-Se-C bond angle is influenced by the steric and electronic nature of the attached groups. wikipedia.org The geometry around the carbonyl group (C=O) and its interaction with the adjacent selenium atom are of particular interest.
Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis structure of localized bonds and lone pairs. uni-muenchen.denumberanalytics.com For 1-(Phenylselanyl)butan-2-one, NBO analysis quantifies the charge distribution and identifies key electronic interactions. It can reveal hyperconjugative effects, such as the interaction between the lone pair electrons on the selenium atom and the antibonding orbitals (π*) of the carbonyl group. This interaction influences the reactivity of the α-carbon and the carbonyl group itself. ut.ac.ir
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. In systems like 1-(Phenylselanyl)butan-2-one, computational methods show that the HOMO is often localized on the phenylselanyl moiety, while the LUMO is typically centered on the carbonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. dntb.gov.ua
Table 1: Illustrative Calculated Molecular Properties for an α-Phenylselanyl Ketone System This table presents typical data obtained from DFT calculations on systems analogous to 1-(Phenylselanyl)butan-2-one. Actual values require specific calculations.
| Parameter | Typical Calculated Value | Significance |
| C-Se Bond Length | ~1.98 Å | Indicates the strength and nature of the carbon-selenium bond. wikipedia.org |
| C=O Bond Length | ~1.22 Å | Reflects the double-bond character of the carbonyl group. |
| C-Se-C Bond Angle | ~98-102° | Influences the overall molecular shape and steric accessibility. |
| HOMO Energy | -6.5 eV | Relates to ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of kinetic stability and chemical reactivity. |
| NBO Charge on Se | -0.15 to +0.10 e | Reveals the partial charge on the selenium atom, affecting its nucleophilicity/electrophilicity. |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, identifying intermediates, and characterizing the high-energy transition states that connect them. scilit.com For reactions involving 1-(Phenylselanyl)butan-2-one, such as its formation or its use in synthesis, theoretical modeling can elucidate the step-by-step mechanism.
One common reaction is the α-selenenylation of a ketone like butan-2-one. mdpi.com Computational models can compare different potential pathways, for instance, a base-catalyzed reaction proceeding through an enolate intermediate. mdpi.com DFT calculations can determine the activation energy for each step, such as the deprotonation of the α-carbon and the subsequent nucleophilic attack on an electrophilic selenium source (e.g., diphenyl diselenide). acs.org
Conversely, 1-(Phenylselanyl)butan-2-one is a precursor for selenoxide elimination, a classic reaction in organic synthesis. This process involves the oxidation of the selenium atom to a selenoxide, followed by a syn-elimination to form an α,β-unsaturated ketone. Theoretical studies on this reaction have shown that the elimination is a concerted, five-centered process. mdpi.com Calculations can pinpoint the geometry of the cyclic transition state and determine the activation barrier, which is the rate-limiting step of the elimination. mdpi.com These models have confirmed that the process is generally favored thermodynamically. mdpi.com
The search for transition state structures is a critical aspect of this modeling. rsc.org By identifying the lowest-energy pathways, computational chemists can predict reaction outcomes, understand why certain products are favored (selectivity), and suggest reaction conditions that could improve yields or favor different products. colab.ws
Elucidation of Spectroscopic Signatures (e.g., IR, NMR) through Computational Methods
Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial bridge between theoretical models and experimental reality. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, chemists can validate their synthesized compounds and interpret complex spectra.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of 1-(Phenylselanyl)butan-2-one. The most prominent feature in its IR spectrum is the strong absorption band from the carbonyl (C=O) group stretch, typically calculated to be around 1700-1750 cm⁻¹. The exact calculated frequency can be correlated with the electronic environment; for instance, conjugation effects involving the selenium atom can be studied. Other predictable vibrations include the C-Se stretch, which is weaker and appears at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is another key application. researchgate.net Calculations can determine the chemical shifts for ¹H, ¹³C, and even the less common ⁷⁷Se nuclei. For ¹³C NMR, the carbonyl carbon is distinctly downfield, often predicted in the 190-215 ppm range. libretexts.org The α-carbon attached to the selenium atom also has a characteristic shift. For ¹H NMR, protons on the carbon adjacent to the carbonyl group (the α-protons) typically appear in the 2.0-2.7 ppm region. orgchemboulder.com Computational analysis helps assign these peaks, especially in complex molecules, by correlating calculated magnetic shielding tensors with observed chemical shifts. researchgate.net
Table 2: Example of Calculated vs. Experimental Spectroscopic Data for an α-Seleno Ketone This is an illustrative table demonstrating the correlation between computed and observed data. Specific values for 1-(Phenylselanyl)butan-2-one would require dedicated study.
| Nucleus | Atom Description | Typical Experimental Shift (ppm) | Typical Calculated Shift (ppm) | Key Insights |
| ¹³C | Carbonyl (C=O) | ~205 ppm | ~203 ppm | Confirms presence of a ketone functional group. libretexts.org |
| ¹³C | α-Carbon (CH-Se) | ~45 ppm | ~44 ppm | Shift influenced by both the carbonyl and selenium atom. |
| ¹H | α-Proton (CH-Se) | ~3.5 ppm | ~3.4 ppm | Deshielded by adjacent selenium and carbonyl. |
| ⁷⁷Se | Phenylselanyl (Ph-Se) | ~300 ppm | ~295 ppm | Highly sensitive to the electronic environment of selenium. researchgate.net |
Understanding Aromaticity and Electronic Effects in Phenylselanyl Systems
The phenylselanyl group [(C₆H₅)Se-] in 1-(Phenylselanyl)butan-2-one introduces complex electronic effects that are well-suited for computational analysis. The selenium atom, being a chalcogen like sulfur and oxygen, possesses lone pairs of electrons and can participate in resonance, while also exerting inductive effects. wikipedia.org
Aromaticity: The phenyl group itself is a classic aromatic system, characterized by a cyclic, planar structure with 4n+2 (where n=1) delocalized π-electrons, which imparts significant stability. researchgate.net Computational methods can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring.
Electronic Effects: The selenium atom acts as a conduit for electronic communication between the phenyl ring and the butanone chain.
Inductive Effect: Selenium is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I) through the sigma bonds.
Resonance Effect: The lone pairs on the selenium atom can be delocalized into the π-system of the phenyl ring (a +R effect). This interaction increases electron density at the ortho and para positions of the ring. Simultaneously, there can be a weaker resonance interaction between the selenium lone pair and the adjacent carbonyl group's π-system.
Computational tools like Natural Bond Orbital (NBO) analysis and charge distribution mapping can precisely model these competing effects. uni-muenchen.denumberanalytics.com They can determine whether the selenium atom, in the context of the entire molecule, acts as a net electron-donating or electron-withdrawing group with respect to the phenyl ring and the carbonyl function. These electronic effects are critical for predicting the molecule's reactivity, such as in electrophilic aromatic substitution on the phenyl ring or nucleophilic addition at the carbonyl carbon. acs.org
Development of Computational Models for Predicting Reactivity and Selectivity
Beyond studying single molecules or reactions, computational chemistry aims to develop predictive models that can forecast the behavior of entire classes of compounds. nih.gov For organoselenium compounds like 1-(Phenylselanyl)butan-2-one, these models are valuable for designing new catalysts, predicting reaction outcomes, and screening for potential biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a prominent modeling technique. numberanalytics.com QSAR models establish a statistical correlation between a set of calculated molecular properties (descriptors) and an observed activity, such as reaction rate or biological efficacy. nih.govnumberanalytics.com For a series of α-seleno ketones, descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges (e.g., on Se or C=O), dipole moment.
Steric/Topological Descriptors: Molecular volume, surface area, and various shape indices.
Quantum Chemical Descriptors: Bond orders, and energies from NBO analysis.
By training a model on a set of known compounds, it becomes possible to predict the reactivity or selectivity of new, unsynthesized analogues of 1-(Phenylselanyl)butan-2-one. researchgate.netresearchgate.net For example, a QSAR model could predict how changing the substituents on the phenyl ring would affect the rate of a subsequent reaction.
More advanced approaches utilize machine learning algorithms trained on large datasets of reactions, sometimes generated from high-throughput computational experiments. nih.gov These models can learn the complex interplay of factors governing reaction outcomes and provide robust predictions for selectivity (e.g., regioselectivity in enolate reactions), making them powerful tools for synthetic planning. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
